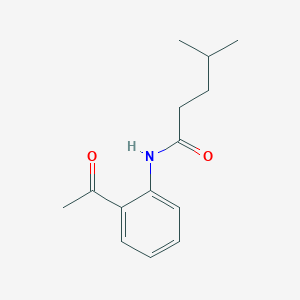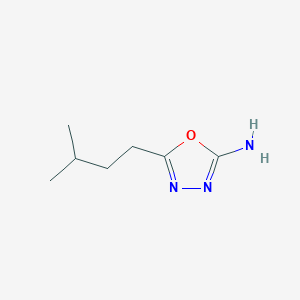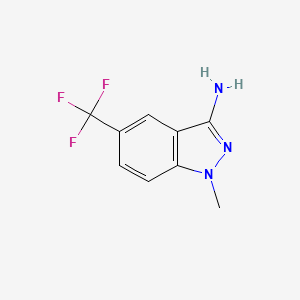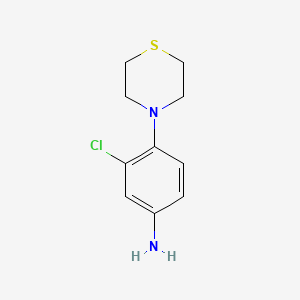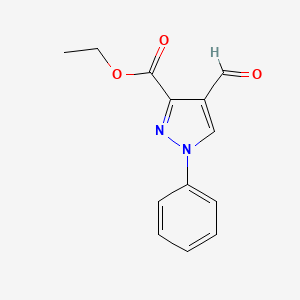![molecular formula C10H8ClN3O B1414927 4-[(2-Chloropyrimidin-4-yl)oxy]aniline CAS No. 853299-33-9](/img/structure/B1414927.png)
4-[(2-Chloropyrimidin-4-yl)oxy]aniline
Übersicht
Beschreibung
“4-[(2-Chloropyrimidin-4-yl)oxy]aniline” is a chemical compound with the molecular formula C10H8ClN3O . It has a molecular weight of 221.646 .
Synthesis Analysis
While specific synthesis methods for “4-[(2-Chloropyrimidin-4-yl)oxy]aniline” were not found, a related compound, N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2 H-indazol-6-amine, was synthesized by reacting N2,3-trimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine in a mixture of H2O/MeOH for 24 hours at temperatures between 25 and 30°C .Molecular Structure Analysis
The molecular structure of “4-[(2-Chloropyrimidin-4-yl)oxy]aniline” consists of a pyrimidine ring attached to an aniline group via an oxygen atom .Wissenschaftliche Forschungsanwendungen
Microwave-Based Synthesis
A study by Phoujdar et al. (2008) presented the microwave-based synthesis of novel thienopyrimidine bioisosteres of gefitinib, involving chlorination and nucleophilic displacement with a variety of anilines, including 4-[(2-chloropyrimidin-4-yl)oxy]aniline. This approach highlights the compound's role in synthesizing potential therapeutics (Phoujdar et al., 2008).
CDK Inhibitors Synthesis and Analysis
Wang et al. (2004) discussed the synthesis and structure-activity relationships (SARs) of 2-anilino-4-(thiazol-5-yl)pyrimidine ATP-antagonistic CDK2 inhibitors. This work demonstrates the compound's role in developing inhibitors targeting cyclin-dependent kinases, crucial in cancer research (Wang et al., 2004).
Chemoselective Coupling
A study by Choudhury et al. (2008) demonstrated a highly chemoselective substitution on a chloropyrimidine ring system, producing diaminopyrimidine aldehydes. This research showcases the compound's application in selective chemical reactions, crucial for designing specific molecular structures (Choudhury et al., 2008).
Antitumor and Antimicrobial Activities
Research by Edrees et al. (2010) explored the antimicrobial, antitumor, and 5α-reductase inhibitor activities of hydrazonoyl substituted pyrimidinones. This highlights the compound's potential use in developing treatments for various diseases, including cancer (Edrees et al., 2010).
Insecticidal Activity
Wu et al. (2019) synthesized novel 4-arylamino pyrimidine derivatives and evaluated their insecticidal activities. This indicates the compound's utility in agricultural chemistry, particularly in pest control (Wu et al., 2019).
Electroluminescent Properties
Jin et al. (2020) studied the electroluminescent properties of compounds based on pyrimidine derivatives, suggesting the compound's application in developing organic light-emitting diodes (OLEDs) (Jin et al., 2020).
Multikinase Inhibitor Development
Determann et al. (2012) synthesized 2-anilino-4-(benzimidazol-2-yl)-pyrimidines, which showed inhibitory activity against cancer-related protein kinases, indicating the compound's relevance in creating new cancer therapeutics (Determann et al., 2012).
Eigenschaften
IUPAC Name |
4-(2-chloropyrimidin-4-yl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-10-13-6-5-9(14-10)15-8-3-1-7(12)2-4-8/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCZDHZFURASCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chloropyrimidin-4-yl)oxy]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



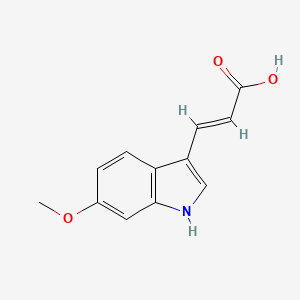
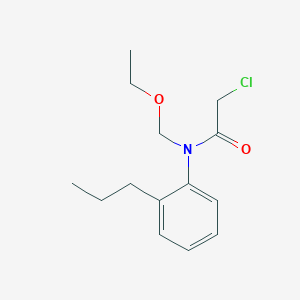
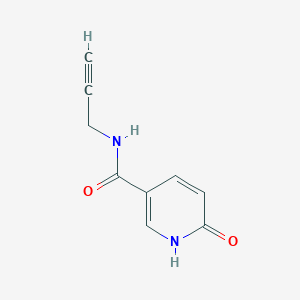
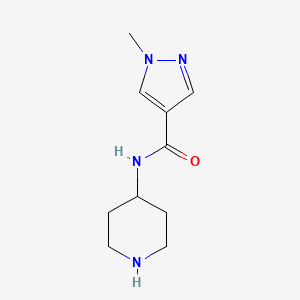
![(5-Methylbenzo[d]isoxazol-3-yl)methanamine](/img/structure/B1414849.png)
![3-Methylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B1414850.png)
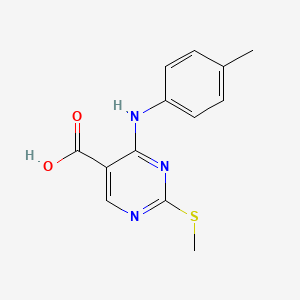
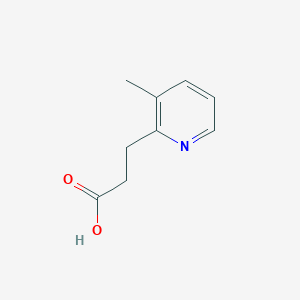
![4-[(2,5-Dichlorophenoxy)methyl]-1,3-thiazol-2-amine](/img/structure/B1414854.png)
